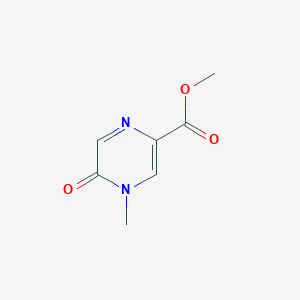

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester

説明

特性

IUPAC Name |

methyl 4-methyl-5-oxopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSCXYAFPBDHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the transformation of precursors such as 5-hydroxy-pyrazine-2-carboxylic acid methyl ester or 5-methylpyrazine-2-carboxylic acid methyl ester through chlorination and esterification steps.

Thionyl Chloride Method:

The synthesis typically starts with 5-hydroxy-pyrazine-2-carboxylic acid methyl ester, which reacts with thionyl chloride (SOCl₂). The procedure involves adding thionyl chloride dropwise to methanol at a low temperature (around -20°C), followed by stirring for approximately 30 minutes to facilitate the formation of the methyl ester derivative with the 4-methyl-5-oxo-4,5-dihydro-pyrazine core structure. This method is suitable for laboratory scale and can be adapted for industrial scale with proper safety measures and reaction optimization.Esterification via Acid and Alcohol:

Another approach involves direct esterification of 5-methylpyrazine-2-carboxylic acid using a C1–C4 alcohol (commonly methanol) in the presence of a mineral acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions (e.g., 78°C for ethanol) for several hours (e.g., 8 hours) to achieve high yields of the methyl ester. After completion, the reaction mixture is cooled, neutralized (e.g., with sodium bicarbonate), and the product is isolated by solvent removal and filtration.Oxidation and Further Functionalization:

In some synthetic strategies, oxidation steps are employed to introduce the 5-oxo group on the pyrazine ring. For example, oxidation of pyrazine derivatives using potassium permanganate (KMnO₄) in aqueous/acetone/sodium hydroxide media can yield the corresponding carboxylic acid derivatives, which can then be esterified. This two-step oxidation-esterification approach allows for the preparation of the desired 4,5-dihydro-5-oxo-pyrazine ester compounds.

Industrial Production Considerations

While detailed industrial production protocols are scarce, the above synthetic routes can be scaled up with modifications:

- Controlled addition of thionyl chloride at low temperatures to avoid side reactions.

- Use of continuous flow reactors for esterification to improve safety and yield.

- Optimization of oxidation steps to minimize over-oxidation and degradation.

- Use of acid catalysts and ion-exchange resins to enhance esterification efficiency.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Chlorination/Esterification | Thionyl chloride in methanol | -20°C | 30 minutes | Dropwise addition, stirring |

| Esterification | 5-Methylpyrazine-2-carboxylic acid + Methanol + H₂SO₄ | Reflux (~78°C) | 8 hours | Acid catalyst, neutralization |

| Oxidation | KMnO₄ / water / acetone / NaOH | Room temp to reflux | Variable | For carboxylic acid formation |

| Ester formation post-oxidation | Thionyl chloride + alcohol (e.g., t-BuOH, 2-thiophenemethanol) | Room temp | Variable | Used in derivative synthesis |

Detailed Research Findings

Reaction Mechanism Insights:

The reaction of 5-hydroxy-pyrazine-2-carboxylic acid methyl ester with thionyl chloride likely proceeds via formation of an intermediate acid chloride, which then undergoes intramolecular cyclization and methyl ester formation under the reaction conditions. The low temperature prevents decomposition and side reactions.Oxidation Specifics:

The oxidation of pyrazine derivatives to introduce the 5-oxo group uses strong oxidants such as KMnO₄ in biphasic systems. This step is critical for generating the keto functionality on the pyrazine ring, which is essential for the final compound's biological activity.Esterification Efficiency:

Acid-catalyzed esterification is a classical method for forming methyl esters with high yield (up to 84% reported). The reaction conditions such as reflux temperature and reaction time are optimized to maximize conversion while minimizing side products.Purification and Yield:

After synthesis, the product is typically purified by solvent removal under reduced pressure, filtration, and washing with cold methanol. Drying under vacuum yields the pure methyl ester with good yield and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionyl Chloride Reaction | 5-Hydroxy-pyrazine-2-carboxylic acid methyl ester | Thionyl chloride, methanol | -20°C, 30 min stirring | Not specified | Suitable for lab and scale-up |

| Acid-Catalyzed Esterification | 5-Methylpyrazine-2-carboxylic acid | Methanol, sulfuric acid | Reflux (~78°C), 8 hours | ~84 | Classical esterification method |

| Oxidation + Esterification | Pyrazine derivative | KMnO₄, NaOH, thionyl chloride, alcohol | Room temp to reflux, variable times | Not specified | For keto-ester derivatives synthesis |

This detailed overview synthesizes diverse research and patent data to present a comprehensive picture of the preparation methods for this compound. The key synthetic strategies revolve around chlorination, oxidation, and esterification steps, with reaction parameters optimized for yield and purity. These methods provide a robust foundation for both laboratory synthesis and potential industrial production.

If further mechanistic or scale-up data become available, they would enhance the understanding and efficiency of these preparation routes.

化学反応の分析

Types of Reactions

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce different reduced forms of the original compound.

科学的研究の応用

Overview

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block for organic synthesis.

Case Study: Synthesis of Novel Pyrazine Derivatives

Research has demonstrated that this compound can be oxidized to yield various pyrazine derivatives, which have applications in pharmaceuticals and agrochemicals. For instance, using potassium permanganate as an oxidizing agent resulted in the formation of biologically active pyrazine derivatives with enhanced antimicrobial properties.

Biology

Biologically, this compound is under investigation for its potential antimicrobial and anticancer activities. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Medicine

The medical applications of this compound are being explored, particularly in the context of metabolic disorders and cancer treatment. Its role in modulating cellular signaling pathways is of particular interest.

Case Study: Cancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through oxidative stress mechanisms. Researchers are investigating its potential as a therapeutic agent for specific types of cancer.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes.

Case Study: Material Science Applications

The compound has been incorporated into polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure contributes to improved performance characteristics in various industrial applications.

作用機序

The mechanism of action of 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Ethyl Ester Analog: 5-Oxo-4,5-dihydro-pyrazine-2-carboxylic Acid Ethyl Ester

- Structural Difference : The ethyl ester variant (C₇H₁₀N₂O₃) replaces the methyl ester with an ethyl group, increasing molecular weight by ~14 g/mol compared to the methyl ester (estimated MW: 170.15 vs. 184.15) .

- Physicochemical Impact : Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity. This may affect bioavailability or synthetic utility.

- Applications : Ethyl esters of pyrazine derivatives are often intermediates in pharmaceuticals, such as OPC-15161, a cardiotonic agent .

Triazoloquinazoline Derivative: ETHYL 4-METHYL-5-OXO-4,5-DIHYDRO[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXYLATE

- Structural Features : This compound (MW: 272.26) incorporates a fused triazole-quinazoline system, introducing additional nitrogen atoms and aromaticity. The methyl and ethyl ester groups at position 3 enhance steric bulk compared to the simpler pyrazine structure .

- Key Data : Melting point = 149°C; purity = 95% (as a research chemical).

- Applications : Used in high-value synthetic chemistry, likely as a scaffold for kinase inhibitors or other bioactive molecules .

Imidazolinone Herbicides (e.g., Imazamox, Imazethapyr)

- Structural Divergence: These compounds feature an imidazolinone ring fused to a pyridine or benzoic acid moiety instead of pyrazine. The 4,5-dihydro-5-oxo group is retained, critical for herbicidal activity .

- Functional Impact : The pyridine ring and bulky substituents (e.g., trifluoromethyl) enhance binding to acetolactate synthase (ALS), a target in weed control.

- Applications : Broad-spectrum herbicides with systemic action .

Fatty Acid Methyl Esters (e.g., Palmitic Acid Methyl Ester)

- Structural Contrast : Linear aliphatic esters lack heterocyclic systems but share the methyl ester functional group.

- Physicochemical Comparison : The pyrazine-based ester may exhibit higher polarity and reactivity due to electron-withdrawing effects from the adjacent oxo group, influencing hydrolysis rates compared to fatty acid esters .

Isoxazole-Pyrazole Ester Hybrid

- Applications : Likely explored for antimicrobial or anti-inflammatory properties due to its hybrid heterocyclic design .

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Reactivity : The methyl ester in the target compound may hydrolyze faster than ethyl analogs under basic conditions due to reduced steric hindrance .

- Bioactivity: Pyrazine derivatives with oxo groups often exhibit antimicrobial or enzyme-inhibitory properties, similar to imidazolinones but with distinct target profiles .

- Synthetic Utility : The simplicity of the pyrazine scaffold facilitates derivatization, making it a versatile intermediate compared to bulkier triazoloquinazoline or isoxazole hybrids .

生物活性

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester (CAS Number: 1416447-68-1) is a heterocyclic compound characterized by its pyrazine ring structure and carboxylic acid methyl ester functional group. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with various enzymes and pathways involved in metabolic processes.

The chemical formula of this compound is , with a molecular weight of approximately 168.15 g/mol. Its boiling point is reported at 262.2 °C, and it has a density of around 1.3 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Boiling Point | 262.2 °C |

| Density | 1.3 g/cm³ |

| Flash Point | 112.4 °C |

The biological activity of this compound primarily involves its interaction with enzymes and metabolic pathways. Although specific targets are not fully elucidated, it has been observed to modulate enzyme activity related to oxidative stress responses and metabolic regulation. The compound may act as a substrate for oxidoreductases, leading to the generation of reactive intermediates that participate in redox reactions.

Key Mechanisms:

- Enzyme Interaction: The compound interacts with enzymes involved in oxidative stress, potentially influencing cellular signaling pathways.

- Metabolic Pathways: It participates in various biochemical reactions, impacting metabolic flux and metabolite levels.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are needed to confirm its efficacy against specific pathogens.

- Anti-inflammatory Effects: There is emerging evidence that derivatives of pyrazinecarboxylic acids can exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

- Potential Anticancer Properties: Some studies have explored the anticancer potential of related compounds within the pyrazine family, indicating a need for further exploration of this compound's role in cancer therapy.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of pyrazine derivatives:

- A study assessing various pyrazine derivatives found that certain compounds significantly inhibited COX enzymes, demonstrating their potential as anti-inflammatory agents. The IC₅₀ values for selected derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes .

- Another investigation focused on the structure–activity relationships (SAR) of related compounds revealed that modifications to the pyrazine structure could enhance biological activity, suggesting that similar strategies could be applied to optimize this compound for therapeutic applications.

Q & A

Q. Q1. What are the key synthetic routes for preparing 4-methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester, and how can reaction conditions be optimized?

Methodological Answer: Multi-step synthesis is often employed, involving cyclocondensation of precursors like ethyl acetoacetate with reagents such as phenylhydrazine or DMF-DMA. For example, similar pyrazole-carboxylic acid derivatives are synthesized via cyclocondensation followed by hydrolysis . Reaction optimization may involve adjusting temperature (e.g., reflux in EtOH/HCl mixtures), stoichiometry, or catalysts. Patents describe analogous procedures using halogenated aryl aldehydes and esterification steps under controlled anhydrous conditions .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- X-ray crystallography confirms molecular geometry (e.g., monoclinic crystal system with unit cell parameters a = 14.3207 Å, b = 5.2003 Å, c = 19.5919 Å) .

- NMR spectroscopy identifies substituent environments (e.g., δ 1.95 ppm for methyl groups in pyrazole derivatives) .

- IR spectroscopy detects functional groups (e.g., C=O stretches at 1722–1631 cm⁻¹, OH/NH stretches at 3174–3450 cm⁻¹) .

Cross-referencing with computational models (DFT) enhances structural validation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies may arise from impurities, polymorphs, or instrumentation differences. For example:

- Compare recrystallization solvents (e.g., EtOH vs. DCM) to assess purity impacts .

- Validate via HPLC-MS to confirm molecular weight (e.g., theoretical M = 291.33 g/mol vs. observed) .

- Replicate synthesis under standardized conditions (e.g., anhydrous, inert atmosphere) from peer-reviewed protocols .

Q. Q4. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modification : Introduce substituents at the pyrazine ring (e.g., halogenation at C3/C5) to alter electronic properties .

- Ester/amide functionalization : Replace the methyl ester with isopropyl or benzyl groups to modulate lipophilicity .

- Computational modeling : Use DFT or molecular docking to predict binding affinities before synthesis .

- Biological assays : Test derivatives against target enzymes (e.g., mycobacterial targets for pyrazine analogs) .

Q. Q5. How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate purification : Use column chromatography (e.g., silica gel, eluent: hexane/EtOAc) after each step .

- Catalyst screening : Optimize transition-metal catalysts (e.g., Pd for coupling reactions) .

- Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .

Analytical and Mechanistic Questions

Q. Q6. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

Methodological Answer: Byproducts often arise from:

- Over-alkylation : Competing reactions at nitrogen sites in the pyrazine ring.

- Oxidative side reactions : Use of oxidizing agents (e.g., DMF-DMA) may form imine intermediates, requiring strict temperature control .

- Steric hindrance : Bulky substituents (e.g., 2,3-difluorophenyl groups) can slow nucleophilic attack, favoring alternative pathways .

Q. Q7. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) simulations : Model solvation effects (e.g., in DMSO or water) to optimize reaction media .

- Docking studies : Map interactions with biological targets (e.g., enzyme active sites) to guide derivative design .

Data Validation and Reproducibility

Q. Q8. What protocols ensure reproducibility in crystallographic studies of this compound?

Methodological Answer:

- Data collection : Use a Bruker SMART APEXII CCD diffractometer with φ/ω scans and multi-scan absorption correction (Tmin/Tmax = 0.866/0.980) .

- Refinement : Apply full-matrix least-squares on F<sup>2</sup> with software like SHELXL (R-factor target < 0.060) .

- Deposition : Submit raw data to repositories (e.g., Cambridge Structural Database) with CIF files for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。